molecular formula C12H17NO3 B8377382 Isopropyl 6-isopropoxynicotinate CAS No. 223127-06-8

Isopropyl 6-isopropoxynicotinate

Cat. No.: B8377382
CAS No.: 223127-06-8
M. Wt: 223.27 g/mol
InChI Key: SFMYIVXQJOJZOV-UHFFFAOYSA-N
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Description

While specific data on Isopropyl 6-isopropoxynicotinate is unavailable in the provided evidence, its structure can be inferred as a nicotinic acid derivative esterified with isopropyl alcohol and bearing an additional isopropoxy group at the 6-position of the pyridine ring. Such modifications likely influence its reactivity, solubility, and biological activity compared to simpler esters like Isopropyl nicotinate (CAS 553-60-6) .

Properties

CAS No.

223127-06-8

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

propan-2-yl 6-propan-2-yloxypyridine-3-carboxylate

InChI

InChI=1S/C12H17NO3/c1-8(2)15-11-6-5-10(7-13-11)12(14)16-9(3)4/h5-9H,1-4H3

InChI Key

SFMYIVXQJOJZOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physicochemical Properties

The table below compares key parameters of three related compounds:

Property Isopropyl nicotinate Isopropyl nitrite Isopropyl acetate
CAS No. 553-60-6 541-42-4 108-21-4
Molecular Formula C₉H₁₁NO₂ C₃H₇NO₂ C₅H₁₀O₂
Molar Mass (g/mol) 165.2 89.09 102.13
Functional Groups Nicotinate ester Nitrite ester Acetate ester
Key Structural Features Pyridine ring, ester linkage Nitroso group (O-N=O) Acetyl group, ester linkage

Key Observations:

  • Isopropyl nicotinate has the highest molar mass due to its aromatic pyridine ring.
  • Isopropyl nitrite is the lightest and contains a reactive nitroso group, making it highly volatile and unstable compared to the others.
  • Isopropyl acetate lacks aromaticity but is widely used as a solvent due to its moderate polarity and compatibility with organic matrices.
2.2 Chemical Reactivity and Stability
  • Isopropyl nicotinate: Stable under standard conditions but may hydrolyze in acidic or alkaline environments. No incompatibilities are noted in the evidence, though esters generally react with strong acids/bases .
  • Isopropyl nitrite : Highly reactive due to the nitrite group; decomposes upon exposure to light, heat, or oxidizing agents .
  • Isopropyl acetate : Incompatible with oxidizing agents (e.g., peroxides), strong acids, and bases, which can induce decomposition or combustion .

Limitations and Inferences for Isopropyl 6-Isopropoxynicotinate

While direct data is unavailable, the following inferences can be made based on structural analogs:

  • Enhanced Steric Hindrance : The additional isopropoxy group may reduce hydrolysis rates compared to simpler esters.
  • Safety Profile : Likely less volatile than Isopropyl nitrite but may share irritant properties with Isopropyl nicotinate .

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